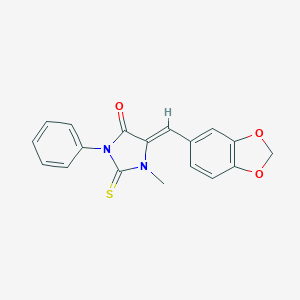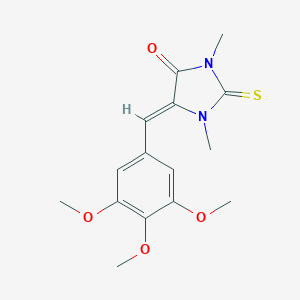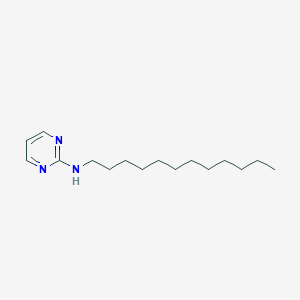![molecular formula C20H15IN4O3S B303549 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B303549.png)
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide in laboratory experiments is its high potency and specificity. It can be used in very small amounts to achieve the desired effect, which can reduce the cost and time required for experiments. However, one of the major limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide. One of the major areas of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is its potential use as a fluorescent probe for bioimaging applications. Further studies are needed to fully understand the mechanism of action and the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide involves the reaction of 4-iodo-2-methylphenylamine with 5,6-di(2-furyl)-1,2,4-triazine-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting compound is purified by recrystallization.
Applications De Recherche Scientifique
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential therapeutic agent for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe in bioimaging applications.
Propriétés
Nom du produit |
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C20H15IN4O3S |
Poids moléculaire |
518.3 g/mol |
Nom IUPAC |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H15IN4O3S/c1-12-10-13(21)6-7-14(12)22-17(26)11-29-20-23-18(15-4-2-8-27-15)19(24-25-20)16-5-3-9-28-16/h2-10H,11H2,1H3,(H,22,26) |
Clé InChI |
VJZIHYGPRPTHMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |
SMILES canonique |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)